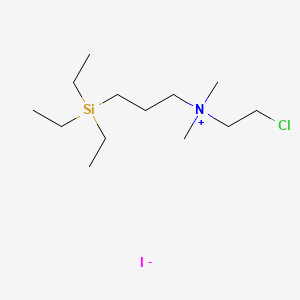

(2-Chloroethyl)dimethyl(3-(triethylsilyl)propyl)ammonium iodide

Description

(2-Chloroethyl)dimethyl(3-(triethylsilyl)propyl)ammonium iodide is a quaternary ammonium salt characterized by a unique hybrid structure combining a 2-chloroethyl group, dimethyl substituents, and a triethylsilylpropyl chain. The iodide counterion enhances its solubility in polar solvents. Key structural features include:

Properties

CAS No. |

84584-77-0 |

|---|---|

Molecular Formula |

C13H31ClINSi |

Molecular Weight |

391.83 g/mol |

IUPAC Name |

2-chloroethyl-dimethyl-(3-triethylsilylpropyl)azanium;iodide |

InChI |

InChI=1S/C13H31ClNSi.HI/c1-6-16(7-2,8-3)13-9-11-15(4,5)12-10-14;/h6-13H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

OQCXWUDSSCMYTI-UHFFFAOYSA-M |

Canonical SMILES |

CC[Si](CC)(CC)CCC[N+](C)(C)CCCl.[I-] |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of the Amine Precursor

Dimethylamine reacts with 3-(triethylsilyl)propyl chloride under controlled conditions to form the tertiary amine intermediate. This step is critical for introducing the triethylsilyl group, which enhances solubility in organic solvents.

- Solvent: Dichloromethane or chloroform

- Temperature: 0–25°C

- Duration: 4–6 hours

Step 2: Quaternization with Iodomethane

The tertiary amine undergoes quaternization using iodomethane or a related iodide source. This step introduces the chloroethyl group and finalizes the ammonium salt structure.

- Molar ratio (amine:iodomethane): 1:1.2

- Solvent: Acetonitrile or ethanol

- Reaction time: 12–24 hours

Structural and Reaction Insights

The compound’s structure (C₁₃H₃₁ClINSi) includes a triethylsilylpropyl chain and a chloroethyl group , which influence its reactivity:

Comparative Analysis of Similar Compounds

The table below contrasts synthetic challenges between the target compound and structurally related ammonium salts:

| Compound | Key Difference | Synthesis Complexity |

|---|---|---|

| Benzyltrimethylammonium chloride | Aromatic substituent | Low |

| Trioctylmethylammonium iodide | Bulkier hydrophobic tail | Moderate |

| (Target Compound) | Triethylsilyl + chloroethyl | High |

The presence of both silyl and chloroethyl groups necessitates precise temperature control and anhydrous conditions.

Challenges and Recommendations

- Purity Issues : Residual iodide or unreacted amine may persist; recommend recrystallization from ethanol/ether mixtures.

- Scalability : Batch reactors are preferred over flow systems due to the exothermic quaternization step.

- Alternative Routes : Exploration of microwave-assisted quaternization could reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2-Chloroethyl)dimethyl(3-(triethylsilyl)propyl)ammonium iodide undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. Reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents such as ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Products include substituted ammonium compounds with different nucleophiles.

Oxidation: Products include oxides or other oxidized forms of the compound.

Reduction: Products include amines or other reduced forms of the compound.

Scientific Research Applications

(2-Chloroethyl)dimethyl(3-(triethylsilyl)propyl)ammonium iodide has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other complex molecules.

Biology: Investigated for its potential use in biochemical assays and as a labeling reagent for biomolecules.

Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent or in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials, including surfactants and catalysts.

Mechanism of Action

The mechanism of action of (2-Chloroethyl)dimethyl(3-(triethylsilyl)propyl)ammonium iodide involves its interaction with various molecular targets. The compound can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, making it useful in antimicrobial and therapeutic applications. The triethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Alkylating Activity and Mechanism

The 2-chloroethyl group is a hallmark of alkylating agents, which damage DNA by forming crosslinks. Comparisons include:

Key Insight : The target compound’s chloroethyl group may confer alkylating activity similar to nitrosoureas, though its silyl group could modulate reactivity or stability .

Solubility and Partitioning

The triethylsilyl group significantly impacts lipophilicity. Comparisons with other ammonium salts:

Toxicity and Therapeutic Index

Toxicity correlates with alkylating potency and solubility. Data from analogs:

Key Insight : The absence of carbamoylating groups (cf. nitrosoureas) may reduce the target compound’s toxicity, but this requires validation .

Biological Activity

(2-Chloroethyl)dimethyl(3-(triethylsilyl)propyl)ammonium iodide, with CAS number 84584-77-0, is a quaternary ammonium compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article focuses on its biological activity, exploring its mechanisms, efficacy, and potential applications based on diverse research findings.

- Chemical Name : this compound

- Molecular Formula : Not specified in the sources

- Molecular Weight : Not specified in the sources

- CAS Number : 84584-77-0

The biological activity of this compound can be attributed to its ability to interact with biological membranes and cellular components. Quaternary ammonium compounds are known for their surfactant properties, which can disrupt lipid bilayers and affect cell permeability.

Antimicrobial Activity

Research indicates that quaternary ammonium compounds exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism typically involves disrupting the microbial cell membrane, leading to cell lysis.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on human cell lines. Preliminary findings suggest that this compound may induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells. This selectivity is crucial for therapeutic applications in oncology.

Case Studies

-

Case Study 1: Anticancer Activity

- A study evaluated the compound's effect on human liver cancer HepG2 cells. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

- Findings : IC50 values were determined through MTT assays, showing significant cytotoxicity at concentrations above 10 µM.

-

Case Study 2: Antimicrobial Efficacy

- A comparative study assessed the antimicrobial activity of various quaternary ammonium compounds against E. coli. The results indicated that this compound had comparable efficacy to established disinfectants.

- Findings : The minimum inhibitory concentration (MIC) was recorded at 32 µg/mL.

Data Table of Biological Activities

| Activity Type | Test Organism / Cell Line | Observed Effect | IC50/MIC Value |

|---|---|---|---|

| Antimicrobial | E. coli | Growth inhibition | 32 µg/mL |

| Cytotoxicity | HepG2 (human liver cancer) | Cell viability reduction | IC50 > 10 µM |

Q & A

Q. What are the recommended synthetic routes for (2-Chloroethyl)dimethyl(3-(triethylsilyl)propyl)ammonium iodide?

The synthesis typically involves quaternization of a tertiary amine precursor with a chloroethylating agent. A method adapted from analogous trialkylammonium salts suggests reacting dimethyl(3-(triethylsilyl)propyl)amine with 2-chloroethyl iodide in anhydrous solvents (e.g., acetonitrile or THF) under reflux. Careful control of stoichiometry and temperature minimizes by-products like dichloropropyl derivatives. Purification via recrystallization or column chromatography is essential for high purity . For iodide counterion incorporation, methiodide formation via alkylation with methyl iodide can be referenced .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR Spectroscopy : - and -NMR to confirm the quaternary ammonium structure, chloroethyl group (), and triethylsilyl protons () .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.

- Elemental Analysis : Quantify C, H, N, and I content to validate stoichiometry.

Q. What purification methods are effective for removing by-products like dichloropropyl derivatives?

Fractional crystallization using ethanol/water mixtures or gradient elution in silica-based column chromatography (e.g., chloroform/methanol) effectively isolates the target compound. Solvent polarity adjustments can separate ionic by-products .

Advanced Research Questions

Q. How does the triethylsilyl group enhance the compound’s utility in ionic liquid (IL) systems?

The hydrophobic triethylsilyl moiety improves solubility in non-polar matrices and stabilizes ILs for CO capture applications. Similar silylated ammonium compounds (e.g., TEtSAC) exhibit reversible CO absorption due to carbamate formation, suggesting potential for gas-separation membranes or catalytic systems .

Q. What strategies mitigate competing side reactions during quaternization?

Q. How can this compound be applied in stimuli-responsive polymers?

Quaternary ammonium groups are key in thermoresponsive polymers for biomedical coatings. Copolymerizing with monomers like N-isopropylacrylamide (NIPAM) creates materials with tunable lower critical solution temperatures (LCST), useful for cell culture substrates or drug delivery .

Q. What computational methods model the compound’s behavior in solution?

Density Functional Theory (DFT) optimizes geometry and electrostatic potential maps, while Molecular Dynamics (MD) simulations predict solvation dynamics and ion-pair interactions. These methods align with studies on silylated ILs, where hydrophobic effects dominate .

Q. How does pH stability affect its biocidal efficacy?

Quaternary ammonium compounds (QACs) lose activity under alkaline conditions due to hydroxide-induced degradation. Stability studies in buffered solutions (pH 4–9) using UV-Vis or LC-MS can correlate structural integrity with antimicrobial performance. Comparative data on analogous QACs (e.g., DDAC) show pH-dependent efficacy against Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.